molecular formula C5H12Pb B14728771 Ethenyl(trimethyl)plumbane CAS No. 5381-67-9

Ethenyl(trimethyl)plumbane

Cat. No.: B14728771
CAS No.: 5381-67-9
M. Wt: 279 g/mol
InChI Key: CULSAKZEJQYMHU-UHFFFAOYSA-N
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Description

Ethenyl(trimethyl)plumbane (CAS 5381-67-9), with the molecular formula C₅H₁₀Pb, is an organolead compound characterized by a lead atom bonded to three methyl groups and one ethenyl (vinyl) group. Its structure, CH₂=CH–Pb(CH₃)₃, reflects the hybridization of lead with organic substituents. Organolead compounds like this are historically significant in industrial applications, though their use has declined due to toxicity concerns. This compound’s reactivity and stability are influenced by the electron-withdrawing ethenyl group and the steric bulk of the methyl ligands .

Properties

CAS No.

5381-67-9

Molecular Formula

C5H12Pb

Molecular Weight

279 g/mol

IUPAC Name

ethenyl(trimethyl)plumbane

InChI

InChI=1S/C2H3.3CH3.Pb/c1-2;;;;/h1H,2H2;3*1H3;

InChI Key

CULSAKZEJQYMHU-UHFFFAOYSA-N

Canonical SMILES

C[Pb](C)(C)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethenyl(trimethyl)plumbane can be synthesized through the reaction of trimethyllead chloride with vinylmagnesium bromide in an ether solvent. The reaction typically proceeds under an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification and distillation to obtain the desired product with high purity. Safety measures are crucial due to the toxicity of lead compounds.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of lead oxides and other by-products.

    Reduction: Reduction reactions can convert this compound to simpler lead-containing compounds.

    Substitution: The ethenyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products:

    Oxidation: Lead oxides, carbon dioxide, water.

    Reduction: Lead metal, hydrocarbons.

    Substitution: Various organolead compounds depending on the substituent introduced.

Scientific Research Applications

Ethenyl(trimethyl)plumbane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organolead compounds.

    Biology: Studied for its potential effects on biological systems, though its toxicity limits its use.

    Medicine: Investigated for its potential use in radiotherapy due to the radioactive isotopes of lead.

    Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of ethenyl(trimethyl)plumbane involves its interaction with molecular targets such as enzymes and cellular components. The lead atom can form strong bonds with sulfur and oxygen atoms in biological molecules, disrupting their normal function. This can lead to toxic effects, making it important to handle this compound with care.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethenyl(trimethyl)plumbane to structurally and functionally related organolead compounds, focusing on molecular properties, stability, and substituent effects.

Structural Analogues: Alkyl-Substituted Plumbanes

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound 5381-67-9 C₅H₁₀Pb ~309.4 (estimated) 3 methyl, 1 ethenyl Higher reactivity due to π-bonding
Ethyltrimethylplumbane 1762-26-1 C₅H₁₂Pb 311.4 3 methyl, 1 ethyl Lower polarity; slower degradation
tert-Butyltrimethylplumbane 32997-03-8 C₇H₁₈Pb 309.4 3 methyl, 1 tert-butyl Enhanced steric hindrance; stable
  • Key Differences :
    • The ethenyl group in this compound introduces π-bonding interactions, increasing reactivity compared to ethyl or tert-butyl analogues .
    • Steric bulk in tert-butyltrimethylplumbane reduces susceptibility to nucleophilic attack, unlike the more accessible ethenyl group .

Aryl- and Thio-Substituted Plumbanes

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
(Ethylthio)triphenylplumbane 15590-73-5 C₂₀H₂₀PbS 499.66 3 phenyl, 1 ethylthio Melting point: 67–68°C
Trimethyl(phenylthio)plumbane 40560-63-2 C₉H₁₄PbS 361.5 3 methyl, 1 phenylthio Ionization energy: 7.8 eV (EI)
Tetraphenylplumbane 595-89-1 C₂₄H₂₀Pb 515.6 4 phenyl ΔsubH: 151 kJ/mol (446 K)
  • Key Differences :
    • Aryl-substituted plumbanes (e.g., tetraphenylplumbane) exhibit higher thermal stability due to aromatic conjugation .
    • Thio-substituted derivatives (e.g., trimethyl(phenylthio)plumbane) show lower ionization energies (~7.8 eV) compared to alkyl analogues, suggesting easier electron removal .

Functional Group Effects on Stability and Reactivity

  • Ethenyl Group :
    • Introduces unsaturation, increasing susceptibility to electrophilic addition and oxidation.
    • π-Orbital interactions with lead may reduce bond dissociation energy, as seen in gas-phase ion energetics studies .
  • Thioether Groups :
    • Sulfur’s electronegativity polarizes the Pb–S bond, enhancing reactivity in nucleophilic substitutions (e.g., (ethylthio)triphenylplumbane) .
  • Steric Effects: Bulky groups like tert-butyl or triphenyl improve thermal stability but reduce solubility in nonpolar solvents .

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